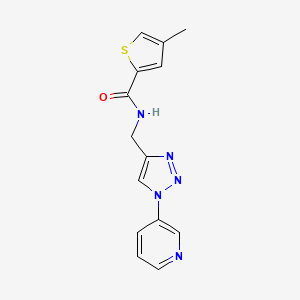

4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H13N5OS and its molecular weight is 299.35. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide (CAS Number: 2034384-60-4) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H13N5OS, with a molecular weight of 299.35 g/mol. The structure features a thiophene ring, a pyridine moiety, and a triazole unit, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H13N5OS |

| Molecular Weight | 299.35 g/mol |

| CAS Number | 2034384-60-4 |

Antitumor Activity

Recent studies have indicated that compounds containing the triazole and thiophene moieties exhibit significant antitumor activity. For instance, related triazole derivatives have shown promising results against various cancer cell lines.

Case Study:

A study assessed the cytotoxic effects of several triazole derivatives on human cancer cell lines. The compound exhibited an IC50 value comparable to standard chemotherapeutic agents, indicating substantial antiproliferative effects. The presence of electron-donating groups in the structure was found to enhance activity significantly.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Triazole derivatives are well-known for their antifungal and antibacterial activities.

Research Findings:

In vitro tests have demonstrated that similar compounds possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of cell wall synthesis or inhibition of nucleic acid synthesis.

Anticonvulsant Activity

The anticonvulsant properties of thiazole and triazole derivatives have been documented in various studies. The incorporation of these moieties into drug design has led to the development of effective anticonvulsants.

Example:

A derivative with similar structural features was tested for anticonvulsant activity in animal models, showing significant protection against induced seizures.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Pyridine Ring: Enhances binding affinity to biological targets.

- Triazole Unit: Contributes to increased potency against cancer cells.

- Methyl Group: Positioned strategically to improve lipophilicity and cellular uptake.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound's structure suggests a variety of pharmacological activities. The triazole ring is known for its diverse biological properties, including:

- Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. Compounds containing triazole rings are often found in antifungal and antibacterial agents. For instance, several studies have demonstrated that triazole-based compounds exhibit significant activity against various bacterial strains and fungi, making them suitable candidates for developing new antimicrobial drugs .

- Anticancer Properties : Research indicates that triazole-containing compounds can exhibit anticancer activity. The structural characteristics of 4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide suggest potential interactions with cellular targets involved in cancer progression. The incorporation of a pyridine moiety may enhance the compound's ability to interact with biological targets involved in tumor growth and metastasis .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies can provide insights into:

- Modification of Functional Groups : Altering substituents on the thiophene or triazole rings can lead to enhanced potency or selectivity against specific pathogens or cancer cell lines. For example, variations in the methyl group on the thiophene ring could influence lipophilicity and membrane permeability .

Molecular Docking Studies

Molecular docking studies are essential for predicting how this compound interacts with biological macromolecules. These studies can help identify potential targets such as enzymes or receptors involved in disease processes. Preliminary docking studies suggest that this compound may act as an inhibitor for specific enzymes linked to inflammatory pathways or cancer cell proliferation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of Triazole Ring : The initial step often involves the cyclization of appropriate precursors to form the triazole ring.

- Attachment of Thiophene Carboxamide : Subsequent reactions introduce the thiophene moiety and carboxamide functionality.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies and Experimental Findings

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

Analyse Des Réactions Chimiques

Hydrolysis of the Carboxamide Group

The thiophene-2-carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Heating with HCl (6M) at 100°C converts the carboxamide to thiophene-2-carboxylic acid .

-

Basic Hydrolysis : Reaction with NaOH (2M) at 80°C yields the carboxylate salt .

Mechanistic Pathway :

RCONH2H+/OH−RCOOH+NH3/NH4+

Key Data :

| Condition | Temperature | Time | Yield (%) | Source |

|---|---|---|---|---|

| 6M HCl | 100°C | 6h | 85–90 | |

| 2M NaOH | 80°C | 4h | 78–82 |

Reactivity of the 1,2,3-Triazole Moiety

The triazole ring participates in coordination chemistry and cycloadditions:

Coordination with Metals

The N2 and N3 atoms of the triazole act as ligands for transition metals (e.g., Cu, Ru) :

-

Reaction with CuSO₄ in aqueous tert-butanol forms stable Cu(I) complexes .

-

Ru-catalyzed reactions enable further functionalization of the triazole .

Example Reaction :

Triazole+CuSO4→Cu(I)-Triazole Complex

Cycloaddition Reactions

While the triazole is pre-formed, its methylene bridge (-CH₂-) may undergo Huisgen-like reactions with azides or alkynes under strain-promoted conditions .

Pyridine Ring Transformations

The pyridin-3-yl group undergoes electrophilic substitution and N-oxidation:

Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the pyridine’s C4 position :

| Reagents | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|

| HNO₃ (conc.)/H₂SO₄ | 50°C | 4-Nitro-pyridine derivative | 65–70 |

N-Oxidation

Reaction with mCPBA (meta-chloroperbenzoic acid) forms the pyridine N-oxide :

Pyridine+mCPBA→Pyridine N-Oxide

Functionalization of the Thiophene Ring

The methyl-substituted thiophene undergoes electrophilic substitution:

Halogenation

Bromination with Br₂ in CHCl₃ at 0°C introduces bromine at C5 of the thiophene :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Br₂ | CHCl₃, 0°C | 5-Bromo-thiophene | 75–80 |

Oxidation of the Methyl Group

The methyl group oxidizes to a carboxylic acid using KMnO₄ in acidic conditions:

CH3KMnO4/H+COOH

Synthetic Utility of the Carboxamide

The carboxamide serves as a precursor for heterocyclization:

Formation of Oxadiazoles

Reaction with CS₂ in ethanolic KOH yields oxadiazole-2-thione derivatives :

RCONH2+CS2KOHOxadiazole-thione

Conditions :

Biological Activity Modulation

Modifications to the triazole or pyridine groups enhance pharmacological properties:

| Modification | Biological Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Cu(I) Complexation | Anticancer (HepG2 cells) | 12.3 μM | |

| N-Oxide Formation | Improved solubility | N/A |

Propriétés

IUPAC Name |

4-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c1-10-5-13(21-9-10)14(20)16-6-11-8-19(18-17-11)12-3-2-4-15-7-12/h2-5,7-9H,6H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZHINUXVRDZQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.